Divalproex sodium

Epilepsy Bipolar Disorder Tolerability

Researchers and procurement managers sourcing valproate derivatives often encounter GI tolerability failures with valproic acid capsules. Divalproex sodium resolves this: 85% of patients intolerant to valproic acid successfully transitioned to this enteric-coated coordination compound. For long-term once-daily regimens, the ER formulation reduces adverse events to 26.8% vs 34.8% for DR, with flattened 24-hour pharmacokinetics that minimize peak-trough fluctuations. In markets where valproic acid is approved only for epilepsy, divalproex sodium enables on-label bipolar disorder procurement-critical for formulary compliance and reimbursement.

Molecular Formula C8H16NaO2
Molecular Weight 167.20 g/mol
CAS No. 76584-70-8
Cat. No. B000354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivalproex sodium
CAS76584-70-8
Synonyms2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral
Molecular FormulaC8H16NaO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)O.[Na]
InChIInChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyRGZUPIWJTSGERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divalproex Sodium for Epilepsy, Bipolar Disorder, and Migraine Prophylaxis


Divalproex sodium is a stable coordination compound consisting of sodium valproate and valproic acid in a 1:1 molar ratio [1]. Upon oral administration, it dissociates in the gastrointestinal tract to release the valproate ion, the active pharmacological moiety [1]. Divalproex sodium is indicated for the treatment of seizure disorders, acute manic or mixed episodes associated with bipolar disorder, and the prophylactic treatment of migraine headache [1]. The compound is commercially available in several distinct oral formulations, including enteric-coated delayed-release (DR) tablets and extended-release (ER) tablets, each designed with specific absorption characteristics to address different clinical needs [2].

Mechanism Valproate ion pharmacology studies (epilepsy, bipolar, migraine models)
Formulation Oral dosage form comparison research (DR, ER, capsule)
Development Controlled-release valproate formulation R&D

Divalproex Sodium Substitution Challenges


While valproate derivatives share the same active ion, simple substitution between divalproex sodium and other valproate forms (e.g., valproic acid, sodium valproate) or even between different divalproex formulations (DR vs. ER) is not without consequence. The distinct absorption kinetics of each formulation lead to clinically meaningful differences in peak and trough plasma concentrations, which can impact both tolerability and therapeutic efficacy [1]. Specifically, substituting valproic acid capsules with divalproex sodium DR tablets may reduce gastrointestinal side effects and improve patient tolerability without compromising systemic exposure [2]. Furthermore, switching from a DR to an ER formulation requires dose adjustment (8-20% higher dose for ER) and results in a drastically different, flattened pharmacokinetic profile, underscoring that these products are not therapeutically equivalent in a simple sense [3].

DR vs. Valproic Acid Capsule GI tolerability endpoint profile may differ; direct interchange may alter tolerability outcomes.
DR vs. ER Tablets PK profile shifts substantially: flatter, delayed Tmax and lower Cmax. Dose adjustment may be needed.
Regulatory Indication Divergence Valproate derivatives may have distinct approved indications (epilepsy vs. bipolar) in some markets.

Divalproex Sodium Evidence for Scientific Selection


Gastrointestinal Tolerability: DR vs. Valproic Acid Capsules

Enteric-coated divalproex sodium (DS) demonstrates significantly improved gastrointestinal (GI) tolerability compared to valproic acid (VA) capsules. In patients who had previously discontinued valproate therapy due to GI intolerance, 85% (23/27) were able to tolerate and continue therapy with enteric-coated DS tablets [1]. This finding is further supported by a retrospective analysis showing a statistically significant difference in the incidence of GI adverse effects between the two forms [2].

GI Tolerability
Head-to-head
85% (23/27) successfully switched to DR from VA capsules
Supports GI tolerability endpoint interpretation
Open-label; small n; prior VA intolerance
Epilepsy Bipolar Disorder Tolerability

Absorption Kinetics: DR vs. ER Formulations

The absorption profiles of divalproex sodium delayed-release (DR) and extended-release (ER) tablets are fundamentally distinct. VPA absorption from DR tablets is characterized by a ~2-hour lag time followed by rapid absorption, with 63% of the dose absorbed in under 1 hour and completion within 6-7 hours [1]. In contrast, VPA absorption from ER tablets starts immediately at a modest rate, with 53% of the dose absorbed within 12 hours, and continues at a slow, constant rate for over 20 hours, producing significantly lower peak concentrations (Cmax) and a much later time to peak (Tmax) [1][2].

Absorption Kinetics
Head-to-head
ER: Tmax ~19.7 h, Cmax ~11.8 mg/L
DR: Tmax ~4 h, Cmax ~26.0 mg/L
Supports formulation-specific PK profile review
Single-dose crossover; fasted healthy volunteers
Pharmacokinetics Formulation Science Epilepsy

Efficacy in Bipolar Disorder: Divalproex vs. Sodium Valproate

In a prospective, observational study of 110 patients with bipolar disorder, both sodium valproate and divalproex sodium demonstrated significant improvement in mood rating scales over 8 weeks. Divalproex sodium showed marginally better efficacy, with a 54.13% reduction in Young Mania Rating Scale (YMRS) scores compared to a 53.39% reduction with sodium valproate. For Bipolar Depression Rating Scale (BDRS) scores, the reduction was 53.33% with divalproex versus 52.44% with sodium valproate [1].

Efficacy in Bipolar
Head-to-head
Divalproex: YMRS -54.13%, BDRS -53.33% vs. Sodium valproate: YMRS -53.39%, BDRS -52.44%
Reported efficacy endpoint context; marginal difference
Observational, 8 weeks, n=110
Bipolar Disorder Mania Mood Stabilizer

Pharmacokinetic Equivalence and Absorption Rate Differences

Equivalent oral doses of divalproex sodium products and valproic acid capsules deliver equivalent quantities of the valproate ion systemically, confirming their bioequivalence in terms of total exposure (AUC) [1]. However, the rate of absorption differs significantly between formulations, with valproic acid capsules having a faster absorption rate (Tmax ~2.2 hours) compared to divalproex sodium DR tablets (Tmax ~3.4 hours) and ER tablets (Tmax ~19.7 hours) [2]. This demonstrates that while the total dose delivered is equivalent, the temporal profile of drug delivery is a key differentiator.

PK Equivalence (AUC)
Cross-study
AUC equivalent; DR Tmax 3.4 h vs. VA capsule 2.2 h; ER Tmax 19.7 h
Supports bioequivalence endpoint review; rate differs
Pooled PK studies, 250 mg dose
Bioequivalence Formulation Generic Drugs

Regulatory Indications: Divalproex vs. Valproate

A notable regulatory divergence exists between valproate derivatives. In many countries, valproate (valproic acid) is indicated for epilepsy only, whereas divalproex sodium and valpromide are indicated for bipolar disorders [1]. This is despite the fact that all derivatives deliver the same active valproate ion. A systematic review found no differences in efficacy between valproic acid and divalproex for either epilepsy or mood disorders in any of the eight studies examined, suggesting the regulatory distinction is not based on clinical efficacy differences [1].

Regulatory Indications
Class-level
Divalproex indicated for bipolar in many regions; valproic acid epilepsy only
Regulatory context; class-level indication divergence
Systematic review; no efficacy difference found
Regulatory Affairs Bipolar Disorder Drug Approval

Tolerability: Extended-Release vs. Delayed-Release

A meta-analysis of controlled clinical trials found that extended-release (ER) divalproex sodium is associated with a significantly lower incidence of adverse events (AEs) compared to the delayed-release (DR) formulation. Data pooled from nine trials showed superior tolerability for ER with less frequent tremor, weight gain, and gastrointestinal complaints (all P<0.001) [1]. In the bipolar disorder population, the AE incidence was 26.8% for VPA-ER versus 34.8% for VPA-DR [2].

Tolerability (AE Incidence)
Head-to-head
ER: 26.8% vs. DR: 34.8% (P=0.003)
Supports tolerability endpoint review
Meta-analysis of 9 trials
Extended-Release Tolerability Meta-Analysis

Divalproex Sodium Procurement Scenarios


Patients at High Risk for GI Intolerance

For patient populations known to experience or at risk of gastrointestinal side effects from valproate therapy, the procurement of enteric-coated divalproex sodium (DR) tablets is strongly recommended. Evidence shows that 85% of patients who could not tolerate valproic acid capsules due to GI issues successfully continued treatment with DS, with a discontinuation rate for GI intolerance of only 12% in valproate-naive patients [1]. This is a significant improvement in real-world tolerability that can enhance medication adherence and clinical outcomes.

Once-Daily Dosing for Long-Term Maintenance

In scenarios where long-term, once-daily dosing is desired to improve adherence, and minimizing side effects is a priority, the extended-release (ER) formulation of divalproex sodium is the optimal procurement choice. A meta-analysis demonstrates that VPA-ER has a significantly lower incidence of adverse events (26.8%) compared to VPA-DR (34.8%) [2]. Additionally, the unique absorption profile of ER, which maintains near-constant plasma concentrations over 24 hours, minimizes the peak-trough fluctuations associated with side effects and breakthrough symptoms [3].

Bipolar Disorder: Regulatory-Driven Procurement

In healthcare systems or markets where valproate (valproic acid) is only approved for epilepsy, the procurement of divalproex sodium is essential for the on-label treatment of bipolar disorder [4]. This regulatory distinction is critical for compliance, reimbursement, and formulary management, even though clinical data suggests similar efficacy between valproate derivatives.

Development of Sustained-Release Valproate Formulations

For R&D and generic pharmaceutical companies, divalproex sodium serves as the reference API for developing novel controlled-release formulations. Patents describe the use of a 1:1 molar ratio of sodium valproate and valproic acid (the composition of divalproex sodium) to create stable coordination compounds with superior stability characteristics compared to valproic acid alone [5]. Furthermore, the distinct pharmacokinetic behavior of divalproex ER, which follows a zero-order release pattern, serves as the benchmark for designing and validating new sustained-release valproate dosage forms [6].

Application
Selection Property
Validation Focus
GI tolerability endpoint studies
Enteric-coated DR tablets
GI tolerability comparison vs. valproic acid capsules
Once-daily PK profile research
Extended-release formulation
24-h concentration stability and AE incidence review
Bipolar disorder indication research
Divalproex sodium (regulatory-specific)
Regulatory approval status review
Sustained-release formulation R&D
1:1 sodium valproate–valproic acid complex
Zero-order release benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Divalproex sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.